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2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid is a carboxylic acid derivative of pyrimidine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its anticonvulsant properties and has a molecular weight of 196.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with ethoxyethyl groups under controlled conditions. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the target compound . The reaction conditions often involve the use of catalysts such as Pd(dppf)Cl2 and reagents like phosphorus trichloride for the reduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as carbonylation, hydrolysis, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ethoxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amino-substituted pyrimidines .
Scientific Research Applications
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential anticonvulsant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be attributed to its ability to modulate neurotransmitter activity in the brain. The compound may also inhibit the expression and activity of certain inflammatory mediators, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Known for its antimicrobial and antifungal activities.
1,2,4-Triazolo[1,5-a]pyrimidines: Studied for their anti-inflammatory effects.
Uniqueness
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid stands out due to its unique combination of anticonvulsant and anti-inflammatory properties. Its specific structure allows for targeted interactions with molecular pathways that are not as effectively modulated by similar compounds .
Biological Activity
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C9H11N3O3. The compound features a pyrimidine ring with a carboxylic acid group at the 4-position and an ethoxyethyl group at the 2-position. The synthesis typically involves multi-step reactions, including esterification and nucleophilic substitutions, which can be optimized for yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it could serve as a candidate for developing new antibiotics. The mechanism of action may involve inhibition of specific enzymes within microbial metabolic pathways, leading to reduced viability of pathogens .
Anticancer Potential
The structural similarity of this compound to other biologically active agents hints at potential anticancer activity. In vitro studies have shown that derivatives of pyrimidine compounds often exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low nanomolar range against specific cancer types, indicating promising anticancer properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the pyrimidine ring can significantly influence its interaction with biological targets:
Compound | Structural Features | Biological Activity |
---|---|---|
2-Amino-4-pyrimidinecarboxylic acid | Amino group instead of ethoxyethyl | Moderate antimicrobial activity |
5-Methylpyrimidine-4-carboxylic acid | Methyl substitution at the 5-position | Enhanced anticancer activity |
2-(Methoxyethyl)pyrimidine-4-carboxylic acid | Methoxyethyl substitution | Notable cytotoxicity against T-lymphoblastic cell lines |
These variations suggest that specific functional groups can enhance solubility and reactivity, potentially leading to improved therapeutic profiles .
Case Studies
Several studies have focused on evaluating the biological activity of pyrimidine derivatives:
- Antimicrobial Studies : A recent study evaluated various pyrimidine derivatives against Pseudomonas aeruginosa using docking studies, highlighting the potential of these compounds to inhibit key enzymes involved in bacterial metabolism .
- Anticancer Activity : Another investigation reported on the cytotoxic effects of similar compounds on T-lymphoblastic cell lines, demonstrating that modifications to the pyrimidine structure could yield compounds with selective toxicity towards cancer cells while sparing normal cells .
- Inflammatory Response : Research into anti-inflammatory properties has shown that some pyrimidine derivatives can inhibit COX enzymes effectively, suggesting a potential role in treating inflammatory diseases .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(1-ethoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
GWMIEIMVWHUTQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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